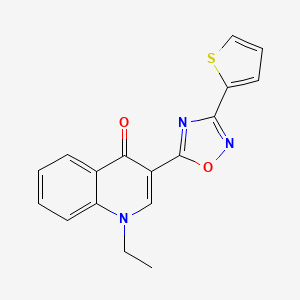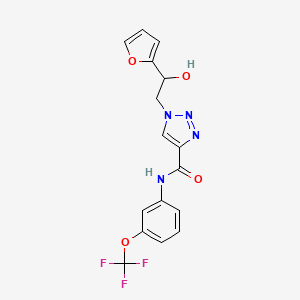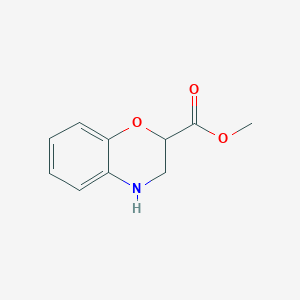
1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ETOQ and has a unique chemical structure that makes it a promising candidate for drug development and other research applications.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds similar to 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been synthesized and evaluated for their antimicrobial activities. For instance, novel quinolone compounds fused with triazine, thiadiazole, and oxadiazole heterocycles demonstrated significant antibacterial efficacy against different bacterial strains, showing potential for managing bacterial resistance (Desai et al., 2021). Similarly, some newly synthesized derivatives of ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate exhibited significant antibacterial and antifungal activity, suggesting their use as potent antimicrobial agents (Kategaonkar et al., 2010).
Anticancer Properties
Research on derivatives of 1,3,4-oxadiazole containing 5-phenyl thiophene moiety has shown promising anticancer properties. These novel derivatives were synthesized and their anticancer activities were evaluated on various cancer cell lines, indicating their potential as anticancer agents (Adimule et al., 2014). Another study focused on the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole analogues, which were evaluated for their anticancer activity, revealing some compounds with significant therapeutic potential (Salahuddin et al., 2014).
Optoelectronic Applications
Additionally, some studies have explored the photophysical and electrochemical properties of novel derivatives, such as D-π-A thiophene substituted 1,3,4-oxadiazole derivatives, for optoelectronic applications. These compounds show promising optoelectronic properties, indicating their potential use in OLEDs, solar cells, and other applications (Thippeswamy et al., 2021).
properties
IUPAC Name |
1-ethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-2-20-10-12(15(21)11-6-3-4-7-13(11)20)17-18-16(19-22-17)14-8-5-9-23-14/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZUXOSQPRCVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[({2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}carbamoyl)methyl]carbamate](/img/structure/B2798885.png)
![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2798889.png)
![Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2798890.png)


![(2S)-2-[(4-bromophenyl)sulfonylamino]propanoic acid](/img/structure/B2798895.png)

![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)
![1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2798899.png)